molecular formula C24H25N3O6 B2665228 7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892757-65-2

7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2665228
CAS No.: 892757-65-2
M. Wt: 451.479
InChI Key: OUNIUXLCPLZDHC-UHFFFAOYSA-N
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Description

The compound "7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one" is a synthetic organic molecule that features prominently in several scientific fields due to its unique chemical structure. This compound comprises a diethylamino group, a trimethoxyphenyl moiety, and an oxadiazole ring attached to a coumarin backbone. Such a structure grants the compound distinct properties, making it valuable in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of "7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one" typically involves multiple steps:

  • Formation of the Coumarin Backbone: : Starting from salicylaldehyde, the coumarin backbone can be synthesized through the Pechmann condensation reaction, where salicylaldehyde reacts with diethyl malonate in the presence of a base.

  • Introduction of Diethylamino Group:

  • Attachment of Oxadiazole Ring: : The oxadiazole ring is commonly synthesized via the cyclization of corresponding hydrazide with a carboxylic acid or its derivative under dehydrating conditions.

  • Substitution with Trimethoxyphenyl Group: : Finally, the incorporation of the trimethoxyphenyl group onto the oxadiazole ring is carried out through a Suzuki coupling reaction between the appropriate arylboronic acid and the oxadiazole halide.

Industrial Production Methods: Industrial production typically scales up the laboratory methods, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and efficiency. Continuous flow techniques and automated synthesis may also be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation, particularly at the diethylamino group, forming N-oxides.

  • Reduction: : Reduction of the compound might target the oxadiazole ring, potentially leading to ring cleavage under strong reducing conditions.

  • Substitution: : Various substitutions can occur at the oxadiazole or coumarin rings, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: : Hydrogen peroxide, peracids.

  • Reduction: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles or electrophiles in the presence of bases or acids respectively.

Major Products:

  • Oxidation: : N-oxides of the diethylamino group.

  • Reduction: : Degraded fragments of the oxadiazole ring.

  • Substitution: : Varied depending on the substituent introduced.

Scientific Research Applications

The compound finds applications in multiple research fields:

  • Chemistry: : Used as a fluorescent probe due to its unique photophysical properties, enabling the detection of various analytes.

  • Biology: : Acts as a molecular marker in cell imaging, facilitating the study of cellular processes.

  • Industry: : Utilized in the development of advanced materials, including optoelectronic devices.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : The molecule interacts with specific proteins or nucleic acids, often through its aromatic and functional groups.

  • Pathways Involved: : It may influence biological pathways related to fluorescence resonance energy transfer (FRET), affecting cellular signaling and imaging techniques.

Comparison with Similar Compounds

Comparing "7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one" with similar compounds highlights its uniqueness:

  • Similar Compounds: : Fluorescein, Rhodamine, and other coumarin derivatives.

  • Uniqueness: : This compound's unique combination of a diethylamino group, a trimethoxyphenyl moiety, and an oxadiazole ring attached to the coumarin backbone provides distinctive photophysical and chemical properties that are not typically seen in the similar compounds.

Biological Activity

The compound 7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H30N4O6C_{25}H_{30}N_{4}O_{6}, with a molecular weight of approximately 478.54 g/mol . The structure features a chromenone core substituted with a diethylamino group and an oxadiazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC25H30N4O6C_{25}H_{30}N_{4}O_{6}
Molecular Weight478.54 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For example, derivatives containing oxadiazole rings have been shown to possess significant antibacterial and antifungal activities. In vitro studies suggest that the compound may inhibit the growth of various pathogens by disrupting cellular processes.

Antioxidant Properties

The antioxidant activity of the compound can be attributed to its ability to scavenge free radicals. Studies employing the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay have demonstrated that this compound effectively reduces oxidative stress in cellular models.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Membrane Disruption : It could disrupt microbial membranes, leading to cell lysis.
  • Free Radical Scavenging : Its structure allows for effective scavenging of reactive oxygen species (ROS).

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) was determined using broth microdilution methods. Results indicated an MIC of 32 µg/mL , demonstrating significant antibacterial activity compared to standard antibiotics.

Study 2: Antioxidant Activity

In a separate investigation, the antioxidant capacity was assessed using various assays including DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The compound exhibited an IC50 value of 15 µg/mL , indicating potent antioxidant properties.

Table 2: Biological Activity Summary

Activity TypeAssessed MethodResult
AntibacterialMIC Assay32 µg/mL
AntioxidantDPPH AssayIC50 = 15 µg/mL

Properties

IUPAC Name

7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6/c1-6-27(7-2)16-9-8-14-10-17(24(28)32-18(14)13-16)23-25-22(26-33-23)15-11-19(29-3)21(31-5)20(12-15)30-4/h8-13H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNIUXLCPLZDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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